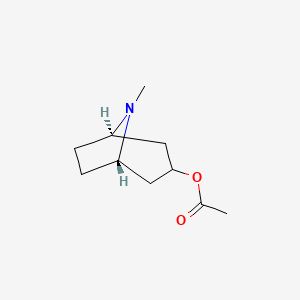
O-acetyltropine
説明
Synthesis Analysis
The synthesis of compounds related to O-acetyltropine involves various strategies, including acetylation and methylation reactions. For instance, 3-acetyltropolone, a compound with a structure that could be considered in the synthesis pathway of this compound derivatives, was synthesized from 3-isopropenyltropolone by treatment with sodium azide in concentrated sulfuric acid. Methylation of the acetylated compound yielded isomers, demonstrating the complexity of synthesizing acetylated tropolone derivatives (Yamane et al., 1979).
Molecular Structure Analysis
The molecular structure of this compound and related compounds is characterized by the presence of acetyl groups attached to a tropane skeleton. The structural analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the molecule. However, detailed structural analyses specifically for this compound are not readily available in the literature reviewed.
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by the acetyl group, which can undergo various reactions, including hydrolysis and nucleophilic substitution. Studies on similar acetylated compounds highlight reactions with hydrazine to produce 1,8-dihydrocycloheptapyrazol-8-one derivatives, showcasing the potential for generating a wide range of products from acetylated precursors (Yamane et al., 1979).
科学的研究の応用
Alkaloid Metabolism in Plants
- Application : O-Acetyltropine plays a role in the alkaloid metabolism of certain plant species. Research on Datura innoxia (a species of thornapple) shows that tropine and sodium acetate fed to the plant's root cultures are highly incorporated into an alkaloid identified as acetyltropine. This suggests a significant role of this compound in the plant's metabolic processes (Romeike & Aurich, 1968).
Acetylation in Plant Cell Cultures
- Application : Studies have demonstrated that Datura innoxia cell cultures can convert various compounds such as scopine, scopoline, pseudotropine, and tropine into their corresponding acetates, including this compound. This process underscores the biochemical capabilities of plant cell cultures in acetylating certain tropane derivatives, with this compound being a significant product of this acetylation process (Hiraoka & Tabata, 1983).
Enantioseparation in Synthetic Applications
- Application : this compound is a crucial intermediate in synthesizing tropane alkaloid derivatives, which have applications as anticholinergic drugs and stimulants. A study demonstrated successful enantioseparation (separation of different enantiomers) of acetyltropic acid (related to this compound) using countercurrent chromatography. This process is vital for preparing pure enantiomers for pharmaceutical applications (Qiu et al., 2019).
作用機序
Target of Action
O-Acetyltropine, also known as Acetyltropine, is a derivative of Atropine . Atropine is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters . Therefore, it’s reasonable to infer that this compound may also target muscarinic receptors.
Mode of Action
Atropine works by inhibiting the parasympathetic nervous system, which is primarily responsible for stimulating the body’s “rest-and-digest” or “feed and breed” activities . By blocking the action of acetylcholine at muscarinic receptors, Atropine serves as a treatment for poisoning by organophosphorus insecticides and nerve agents . It’s plausible that this compound may have a similar mode of action.
Biochemical Pathways
Atropine is known to impact the pathways related to the neurotransmitter acetylcholine and its interaction with muscarinic receptors .
Pharmacokinetics
Atropine, a related compound, is known to have a bioavailability of 25%, and it is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of Atropine are noratropine, atropin-n-oxide, tropine, and tropic acid
Result of Action
Based on the effects of atropine, it can be inferred that this compound may cause dry mouth, abnormally large pupils, urinary retention, constipation, and a fast heart rate . These effects are due to the inhibition of the parasympathetic nervous system .
Action Environment
It’s known that the metabolism of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
特性
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIDMOWWLBGYPG-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317613 | |
| Record name | Acetyltropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3423-27-6 | |
| Record name | 3-Acetyltropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyltropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Acetyltropine in Datura plants?
A: Acetyltropine is considered an intermediate in the biosynthesis of tropane alkaloids within Datura species. Research indicates that it is formed from tropine through acetylation. [] This compound plays a crucial role in the metabolic pathway leading to more complex tropane alkaloids like hyoscyamine and scopolamine, known for their anticholinergic properties.
Q2: Has the formation of Acetyltropine been observed in laboratory settings?
A: Yes, researchers have successfully induced the formation of Acetyltropine in controlled environments. One study demonstrated the production of Acetyltropine in Datura innoxia Mill root cultures. [] Additionally, another study observed the formation of Acetyltropine in Datura callus cultures. [] These findings highlight the feasibility of studying tropane alkaloid biosynthesis in vitro, potentially paving the way for more controlled production methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



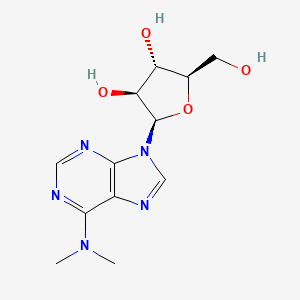



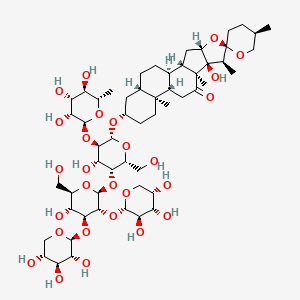
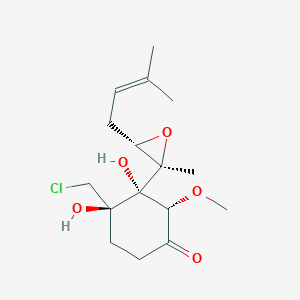
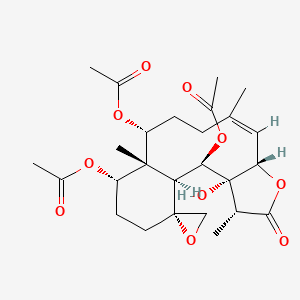

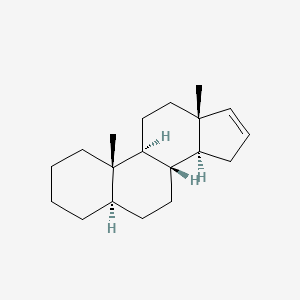
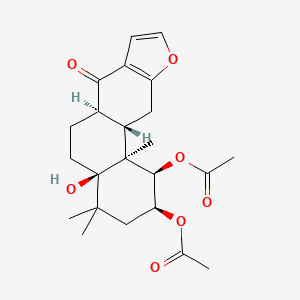

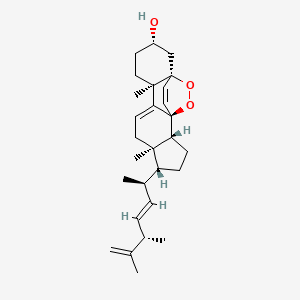
![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)
